molecular formula C10H20N2O2 B14443272 Cyclohexylamine, N-(2-methyl-2-nitropropyl)- CAS No. 73825-68-0

Cyclohexylamine, N-(2-methyl-2-nitropropyl)-

Cat. No.: B14443272
CAS No.: 73825-68-0
M. Wt: 200.28 g/mol
InChI Key: ZDVUJVMRWXEEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylamine, N-(2-methyl-2-nitropropyl)- is an organic compound belonging to the class of amines It is characterized by the presence of a cyclohexyl group attached to an amine group, which is further substituted with a 2-methyl-2-nitropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylamine, N-(2-methyl-2-nitropropyl)- typically involves the reaction of cyclohexylamine with 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Cyclohexylamine, N-(2-methyl-2-nitropropyl)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as catalytic hydrogenation or reductive amination to ensure efficient and sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylamine, N-(2-methyl-2-nitropropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Cyclohexylamine, N-(2-methyl-2-nitropropyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexylamine, N-(2-methyl-2-nitropropyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the 2-methyl-2-nitropropyl group.

    N-Methylcyclohexylamine: Contains a methyl group instead of the 2-methyl-2-nitropropyl group.

    2-Methylcyclohexylamine: Lacks the nitro group present in Cyclohexylamine, N-(2-methyl-2-nitropropyl)-.

Uniqueness

Cyclohexylamine, N-(2-methyl-2-nitropropyl)- is unique due to the presence of both the cyclohexyl and 2-methyl-2-nitropropyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

73825-68-0

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-(2-methyl-2-nitropropyl)cyclohexanamine

InChI

InChI=1S/C10H20N2O2/c1-10(2,12(13)14)8-11-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3

InChI Key

ZDVUJVMRWXEEPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCCCC1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.